7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinazoline derivatives, followed by hydroxylation at specific positions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-6-chloroquinazoline-2,4-diol: Similar structure but lacks the iodine atom.
7-Bromo-8-chloro-6-iodoquinazoline-2,4(1H,3H)-dione: Similar structure with a dione group instead of diol.
Uniqueness
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) and two hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H3BrClIN2O2 |
---|---|
Molecular Weight |
401.38 g/mol |
IUPAC Name |
7-bromo-6-chloro-8-iodo-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H3BrClIN2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15) |
InChI Key |
PTFSLTPONPBBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)I)NC(=O)NC2=O |
Origin of Product |
United States |
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